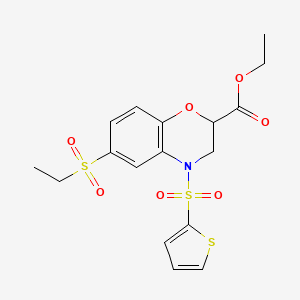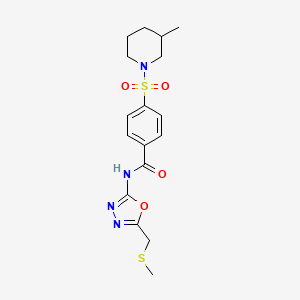![molecular formula C22H25N3O3S2 B2425185 N-(2,5-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide CAS No. 1223985-67-8](/img/structure/B2425185.png)
N-(2,5-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H25N3O3S2 and its molecular weight is 443.58. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Carcinogenicity Evaluation
A study conducted by Ashby et al. (1978) evaluated the potential carcinogenicity of thiophene analogs of known carcinogens, including compounds similar to N-(2,5-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide. The compounds were synthesized and assessed in vitro using Ames's Salmonella reverse-mutation assay and Styles's cell-transformation assay. The results indicated potential carcinogenicity; however, the compounds' overall chemical and biological behavior raised doubts about their capacity to cause tumors in vivo. The study highlights the importance of in vitro predictions of potential carcinogenicity for structurally new compounds and the evaluation of one of the thiophene derivatives for carcinogenicity in mice Ashby et al., 1978.
Pharmacology and Toxicology of Related Compounds
The pharmacology and toxicology of compounds similar to N-(2,5-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide have been a subject of various studies. Kennedy (2001) reviewed the biological consequences of exposure to compounds like acetamide and formamide, including their mono and dimethyl derivatives. The study provided insights into the toxicological aspects and the commercial importance of these chemicals. The toxicological profile, including environmental aspects, was elaborately discussed Kennedy, 2001.
Analysis of Novel Psychoactive Substances
Sharma et al. (2018) conducted a detailed review on the chemistry and pharmacology of non-fentanyl novel synthetic opioid receptor agonists, including N-substituted benzamides and acetamides. The study tracked the emergence of these substances as drugs of abuse using various sources like peer-reviewed literature and early warning systems. The review provided insights into the most significant compounds of this class in terms of their impact on drug markets and prevalence, highlighting the importance of international early warning systems in tracking emerging psychoactive substances and the need for pre-emptive research to ensure early detection in toxicological samples Sharma et al., 2018.
Importance of Heterocyclic Compounds in Drug Design
Ostrowski (2022) emphasized the significance of five-membered heterocycles, including furan and thiophene, in drug design as structural units of bioactive molecules. The study highlighted the importance of heteroaryl substituents in medicinal chemistry, specifically in nucleobases, nucleosides, and their analogues. The review discussed various classes of compounds, illustrating the search for compounds with optimized antiviral, antitumor, antimycobacterial, or antiparkinsonian action Ostrowski, 2022.
Propiedades
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[(2-thiophen-2-yl-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2/c1-27-15-8-9-17(28-2)16(13-15)23-19(26)14-30-21-20(18-7-6-12-29-18)24-22(25-21)10-4-3-5-11-22/h6-9,12-13H,3-5,10-11,14H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNOIKJBZWLBDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3(CCCCC3)N=C2C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

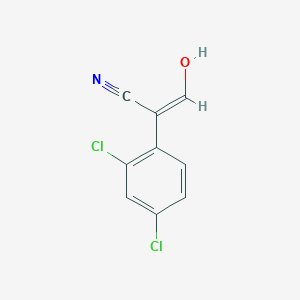
![5-(2-methoxyethyl)-7-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2425103.png)

![N-(2-methoxyphenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2425106.png)
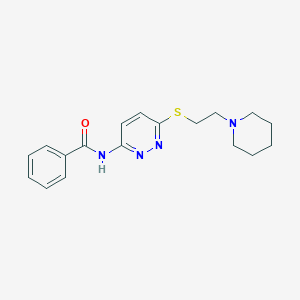

![2-Chloro-N-[3-hydroxy-3-(trifluoromethyl)cyclopentyl]acetamide](/img/structure/B2425114.png)
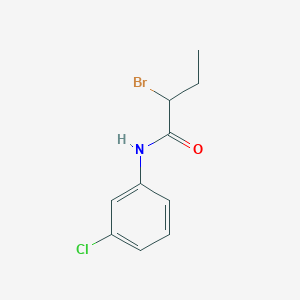
![4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid](/img/structure/B2425117.png)
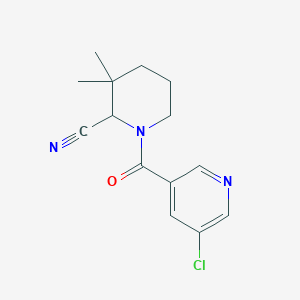
![N-(3-(1H-imidazol-1-yl)propyl)-2,3-dimethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2425121.png)
